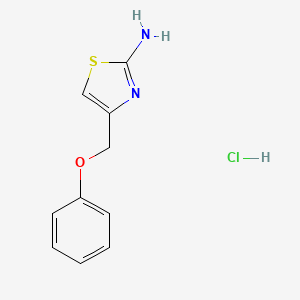
4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.Applications De Recherche Scientifique
Corrosion Inhibition : Thiazole derivatives, including those structurally related to 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride, have been studied for their corrosion inhibition properties. Density Functional Theory (DFT) calculations and molecular dynamics simulations have demonstrated their effectiveness in preventing corrosion of iron metal. Such compounds can form protective layers on metal surfaces, reducing corrosion rates in various environments (Kaya et al., 2016).
Chemical Synthesis and Reactivity : Research into the reactivity of thiazole compounds, akin to 4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride, has shown their versatility in chemical synthesis. They can undergo various reactions including cyclization, nucleophilic substitution, and Mannich reactions, offering pathways for synthesizing complex organic compounds and intermediates (Ramsh et al., 2006).
Material Science Applications : Studies have explored the use of thiazole derivatives in material science, particularly in enhancing the properties of polymers and coatings. For instance, they have been incorporated into hydrogels and polymeric materials, modifying their physical and chemical properties for various applications, including drug delivery systems (Aly & El-Mohdy, 2015).
Medicinal Chemistry and Drug Design : While excluding drug use and dosage information, it's noteworthy that thiazole derivatives have been a focus in medicinal chemistry for the design of novel compounds with potential therapeutic applications. Their unique chemical structure allows for the creation of diverse bioactive molecules (Wardkhan et al., 2008).
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, proper handling and storage procedures, and disposal considerations.
Orientations Futures
This involves discussing potential future research directions or applications for the compound. It could include potential uses, improvements, or modifications to the compound or its synthesis process.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
4-(phenoxymethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.ClH/c11-10-12-8(7-14-10)6-13-9-4-2-1-3-5-9;/h1-5,7H,6H2,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEPWMUYUITNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CSC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxymethyl)-1,3-thiazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




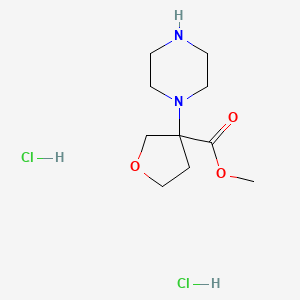
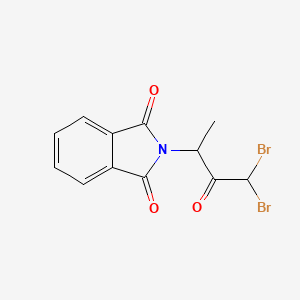

![methyl({[(3S)-piperidin-3-yl]methyl})amine dihydrochloride](/img/structure/B1436404.png)

![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride](/img/structure/B1436408.png)

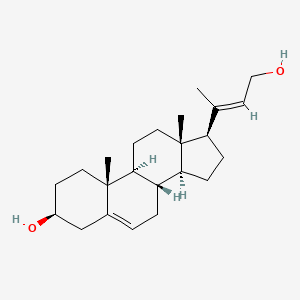
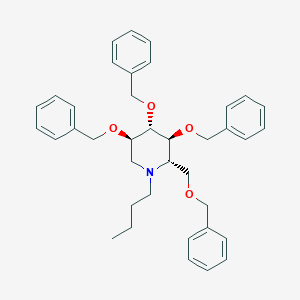
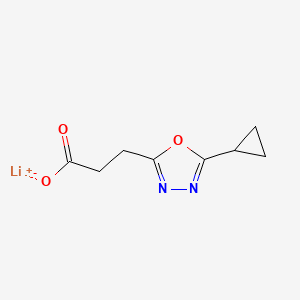

![3',6'-Bis(dimethylamino)-3-oxo-N-((1-(1-oxo-1-((3-(2-oxoacetyl)phenyl)amino)propan-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide, monohydrate](/img/structure/B1436417.png)
